

PfDHODH-IN-1 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: PfDHODH-IN-1

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Application Notes and Protocols for PfDHODH- IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **PfDHODH-IN-1**, a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), and protocols for its handling and use in research settings. **PfDHODH-IN-1**, an analogue of the active metabolite of Leflunomide, serves as a critical tool in the study of antimalarial drug development by targeting the de novo pyrimidine biosynthesis pathway essential for the parasite's survival.

Compound Information

Product Name: PfDHODH-IN-1

CAS Number: 183945-55-3

 Mechanism of Action: Inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of pyrimidines, which are essential for DNA and RNA replication in the parasite.[1]



Solubility Data

The solubility of **PfDHODH-IN-1** has been determined in various solvents and solvent systems. This data is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies. It is recommended to use ultrasonic agitation to aid in dissolution.[2] For stock solutions, it is advised to aliquot and store at -20°C for up to one month or -80°C for up to six months to minimize degradation from freeze-thaw cycles.[3]

Solvent/Solvent System	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	50 mg/mL	Ultrasonic agitation may be required.[2]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (8.44 mM)	Results in a clear solution.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (8.44 mM)	Results in a clear solution.

Note: The solubility of a related compound, PfDHODH-IN-2, in DMSO is reported to be 12.5 mg/mL, requiring ultrasonic treatment. Hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened container is recommended.

Experimental Protocols Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **PfDHODH-IN-1** in DMSO, suitable for most in vitro assays.

Materials:

- PfDHODH-IN-1 (Molecular Weight: 296.24 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes



- Vortex mixer
- Ultrasonic bath

Procedure:

- Weighing the Compound: Accurately weigh out a desired amount of PfDHODH-IN-1 powder.
 For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.96 mg of the compound.
- Adding Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the PfDHODH-IN-1 powder. For 2.96 mg, add 1 mL of DMSO.
- Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Visually inspect for complete dissolution.
- Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Formulation for In Vivo Studies

This protocol provides a method for preparing a formulation of **PfDHODH-IN-1** suitable for in vivo administration, based on common vehicle compositions.

Materials:

- PfDHODH-IN-1
- Dimethyl Sulfoxide (DMSO)
- PEG300
- Tween-80
- Sterile Saline



- Sterile tubes
- Vortex mixer

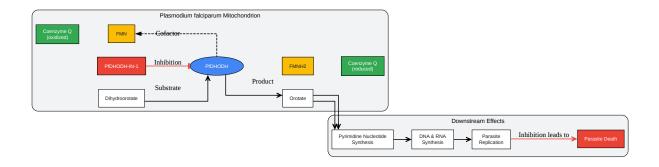
Procedure:

- Prepare a Concentrated Stock: First, prepare a concentrated stock solution of PfDHODH-IN-1 in DMSO.
- Vehicle Preparation: In a sterile tube, prepare the vehicle by adding the components in the following order:
 - 10% DMSO (containing the dissolved PfDHODH-IN-1)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Mixing: Vortex the solution thoroughly after the addition of each component to ensure a homogenous and clear solution.
- Final Concentration: The final concentration of PfDHODH-IN-1 in this formulation can be
 adjusted based on the initial concentration of the DMSO stock solution. The reported
 solubility in this vehicle is at least 2.5 mg/mL.
- Administration: The formulation should be prepared fresh before each administration.

Signaling Pathway and Experimental Workflow PfDHODH in the De Novo Pyrimidine Biosynthesis Pathway

PfDHODH is a key enzyme in the de novo synthesis of pyrimidines in Plasmodium falciparum. This pathway is essential for the parasite as it lacks the pyrimidine salvage pathway found in its human host. Inhibition of PfDHODH blocks the production of orotate, a precursor for pyrimidine nucleotides, thereby halting DNA and RNA synthesis and parasite replication.





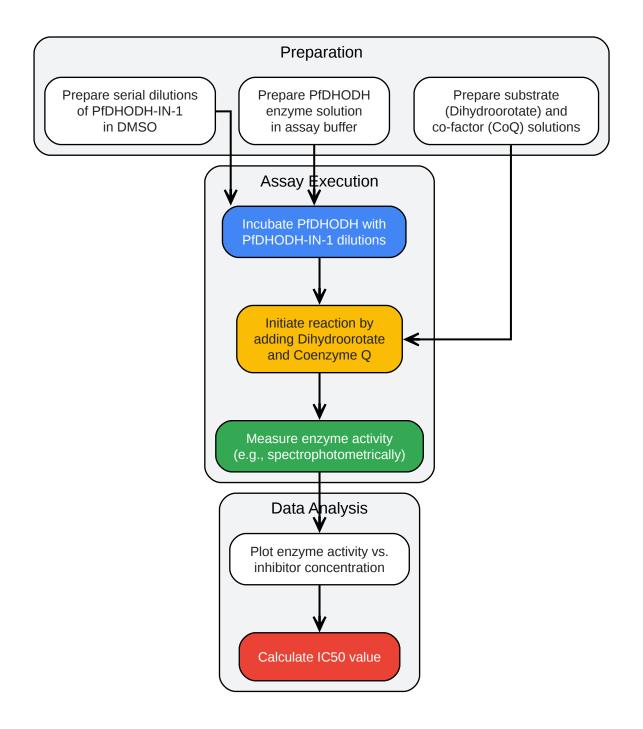
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Caption: Inhibition of PfDHODH by **PfDHODH-IN-1** in the pyrimidine biosynthesis pathway.

Experimental Workflow for In Vitro PfDHODH Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of **PfDHODH-IN-1** against the PfDHODH enzyme in vitro.





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Caption: Workflow for determining the IC50 of **PfDHODH-IN-1**.

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- To cite this document: BenchChem. [PfDHODH-IN-1 solubility in DMSO and other solvents].
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